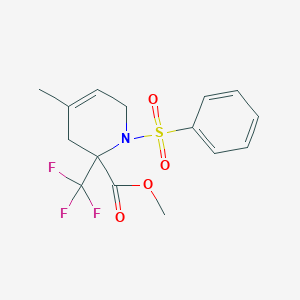
Pyridine-2-carboxylic acid, 1-benzenesulfonyl-4-methyl-2-trifluoromethyl-1,2,3,6-tetrahydro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE is a complex organic compound characterized by the presence of a benzenesulfonyl group, a trifluoromethyl group, and a tetrahydropyridine ring. This compound is of significant interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the trifluoromethylation of carbon-centered radical intermediates, which is a crucial step in the synthesis of compounds containing trifluoromethyl groups . The reaction conditions often involve the use of radical initiators and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, especially involving the benzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce amines or alcohols.
Scientific Research Applications
METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The benzenesulfonyl group can participate in various binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid Derivatives: These compounds share the benzenesulfonyl group and exhibit similar reactivity and applications.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group are known for their enhanced stability and unique chemical properties.
Uniqueness
METHYL 1-(BENZENESULFONYL)-4-METHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-2-CARBOXYLATE is unique due to the combination of its structural features, which confer distinct reactivity and potential applications in various fields. The presence of both benzenesulfonyl and trifluoromethyl groups makes it a versatile compound for synthetic and industrial applications.
Properties
Molecular Formula |
C15H16F3NO4S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-4-methyl-6-(trifluoromethyl)-2,5-dihydropyridine-6-carboxylate |
InChI |
InChI=1S/C15H16F3NO4S/c1-11-8-9-19(24(21,22)12-6-4-3-5-7-12)14(10-11,13(20)23-2)15(16,17)18/h3-8H,9-10H2,1-2H3 |
InChI Key |
ADVOWEPMPNAUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C(C1)(C(=O)OC)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















